3'-Fluoro-5'-(trifluoromethoxy)acetophenone
Description
Comparative Analysis of Related Fluorinated Acetophenones
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|---|
| This compound | 1352999-53-1 | C9H6F4O2 | 222.14 | 3-F, 5-OCF3 |
| 3'-Fluoro-4'-(trifluoromethyl)acetophenone | 237761-81-8 | C9H6F4O | 206.14 | 3-F, 4-CF3 |
| 2'-(Trifluoromethoxy)acetophenone | 220227-93-0 | C9H7F3O2 | 204.15 | 2-OCF3 |
| 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | C9H7F3O2 | 204.15 | 3-OCF3 |
The physical properties of this compound reflect the influence of its fluorinated substituents on intermolecular interactions and molecular geometry. The presence of multiple fluorine atoms contributes to increased molecular polarizability while simultaneously reducing the basicity of the carbonyl oxygen due to the strong electron-withdrawing effects of the fluorinated substituents. These structural features position the compound within the broader category of polyfluorinated aromatic compounds that have gained prominence in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVUHOUGRWDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242013 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-53-1 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
A common industrial and laboratory method involves Friedel-Crafts acylation of a fluorinated aromatic precursor with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., aluminum chloride). The reaction conditions are optimized to prevent degradation of the trifluoromethoxy group and to maximize yield.
- Catalysts: Lewis acids such as AlCl3.
- Solvents: Nonpolar solvents like dichloromethane or nitrobenzene.
- Temperature: Controlled below 80°C to avoid decomposition of fluorinated groups.
- Purification: Column chromatography (silica gel with hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity.
Electrophilic Substitution and Halogen Exchange
In some routes, the trifluoromethoxy group is introduced via electrophilic substitution using trifluoromethylating reagents such as trifluoroacetic anhydride (TFAA) or copper-based trifluoromethylation reagents (e.g., CF3Cu). Halogen exchange reactions (nucleophilic aromatic substitution) can be used to replace bromine substituents with fluorine, leveraging the electron-withdrawing effect of trifluoromethoxy to activate the aromatic ring.
Industrial Production Methods
Industrial synthesis often employs continuous flow processes to enhance reaction control, safety, and scalability. Key features include:
- Continuous flow reactors for precise temperature and reagent control.
- Use of advanced fluorinating agents to improve regioselectivity.
- Optimization of solvent systems to balance solubility and reaction rate.
- In-line purification and monitoring (e.g., HPLC with C18 columns, acetonitrile/water mobile phase) to ensure product quality.
Detailed Preparation Example (Adapted from Related Fluorinated Acetophenone Syntheses)
Although direct literature on 3'-Fluoro-5'-(trifluoromethoxy)acetophenone synthesis is limited, analogous compounds such as 3'-Fluoro-5'-(trifluoromethyl)acetophenone have been synthesized using the following methodology, which can be adapted:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Diazotization | 3-Aminotrifluorotoluene, H2SO4 (20-25%), NaNO2 (1.05 eq), 0-5°C | Formation of diazonium salt under controlled acidic conditions | High conversion, stable intermediate |
| 2. Coupling | Cuprous chloride or copper sulfate catalyst, acetic acid, ethylidenehydroxylamine (50%), toluene, pH 4–4.5, 0–5°C | Coupling of diazonium salt with acetaldoxime to form oxime intermediate | 70–78% yield, >99.5% purity |
| 3. Hydrolysis | Hydrochloric acid (15–20%), reflux 3–5 h | Hydrolysis of oxime to target acetophenone | Final product isolated by extraction and distillation |
This method, while for trifluoromethyl derivatives, highlights the diazotization-coupling-hydrolysis approach adaptable for trifluoromethoxy analogs with suitable modifications.
Key Reaction Parameters and Their Optimization
| Parameter | Impact on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature | High temperatures can degrade -OCF3 and CF3 groups | Maintain ≤80°C during acylation and substitution |
| Solvent | Polar aprotic solvents enhance halogen exchange | Use anhydrous DMF or toluene for substitution |
| Catalyst Stoichiometry | Excess Lewis acid may cause side reactions | Optimize AlCl3 to ~1.2 equivalents |
| pH Control | Critical in diazotization and coupling steps | Maintain pH 4–4.5 during coupling |
| Reagent Addition Rate | Controls reaction exotherm and side reactions | Slow, controlled addition of NaNO2 and other reagents |
Spectroscopic Characterization for Quality Control
- NMR (¹H, ¹³C, ¹⁹F): To confirm substitution pattern and fluorine environment.
- GC-MS: For purity assessment and identification of byproducts.
- HPLC: Quantitative purity analysis, especially using C18 columns.
- IR Spectroscopy: To verify ketone and trifluoromethoxy functional groups.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Fluorinated aromatic precursor | Acetyl chloride, AlCl3, dichloromethane, ≤80°C | 60–75 | >95 | Widely used, scalable, requires careful temp control |
| Diazotization-Coupling-Hydrolysis | 3-Aminotrifluorotoluene | H2SO4, NaNO2, Cu salts, ethylidenehydroxylamine, HCl reflux | 70–78 | >99.5 | High purity, suitable for industrial production |
| Electrophilic Trifluoromethoxylation | Fluorinated phenol derivatives | TFAA, CF3Cu, Lewis acids | Variable | Variable | More complex, specialized reagents required |
Research Findings and Industrial Relevance
- The combination of fluorine and trifluoromethoxy substituents imparts unique electronic and steric properties, making the compound a valuable intermediate.
- Optimized synthesis routes focus on balancing yield, purity, and environmental safety.
- Continuous flow and mild reaction conditions improve scalability and reduce hazardous waste.
- Purification techniques such as recrystallization and chromatography are essential to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethoxy group.
Key Findings :
-
Bromination occurs preferentially at the para position relative to the acetyl group due to steric and electronic effects .
-
Copper catalysts enhance amination efficiency by stabilizing reactive intermediates .
Oxidation and Reduction Reactions
The ketone group undergoes redox transformations under controlled conditions.
Mechanistic Insights :
-
Oxidation proceeds via radical intermediates, with trifluoroacetic acid enhancing reaction rates .
-
Borohydride reduction selectively targets the carbonyl group without affecting aromatic fluorine.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to form complex architectures.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl derivatives | 78% | |
| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Vinylated acetophenone | 64% |
Notable Observations :
-
The trifluoromethoxy group enhances electrophilicity, improving coupling efficiency.
-
Steric hindrance from the acetyl group directs regioselectivity in Heck reactions.
Grignard and Organometallic Reactions
The acetyl group reacts with organometallic reagents to form tertiary alcohols or ketones.
Mechanism :
Comparative Reactivity with Analogues
The trifluoromethoxy group distinctively modulates reactivity compared to other substituents:
Mechanistic Pathways
Scientific Research Applications
Organic Synthesis
3'-Fluoro-5'-(trifluoromethoxy)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique electronic properties allow it to participate in:
- Condensation Reactions : The ketone group can form new carbon-carbon bonds.
- Substitution Reactions : The trifluoromethoxy group can enhance reactivity in nucleophilic substitutions.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Amines, thiols | Substituted acetophenone derivatives |
Medicinal Chemistry
Research indicates that this compound has potential applications in drug discovery due to its ability to enhance metabolic stability and bioavailability of drug candidates. Specific applications include:
- Chronic Kidney Disease : Investigated for its role in the prevention and treatment of kidney disorders.
- Diabetes Treatment : Explored as a therapeutic agent in managing diabetes through modulation of metabolic pathways.
Biochemical Analysis
The compound has been shown to stabilize endosomal Toll-like receptor TRL8, influencing immune responses and cellular processes such as:
- Gene expression modulation.
- Cellular signaling pathway alterations.
This highlights its potential as a pharmacophore in drug design.
Case Study 1: Immune Modulation
In laboratory settings, studies have demonstrated that this compound can modulate immune responses by stabilizing TRL8, leading to enhanced immune activity against pathogens. The compound's binding interactions with specific biomolecules were found to inhibit certain enzymatic activities, thereby altering gene expression and cellular metabolism.
Case Study 2: Synthesis of Agrochemicals
The compound has also been utilized as an intermediate in the development of agrochemicals. For instance, it has been employed in synthesizing novel fungicides that exhibit improved efficacy due to the presence of fluorinated groups that enhance their biological activity.
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 3'-Fluoro-5'-(trifluoromethoxy)acetophenone with analogous compounds, highlighting the impact of substituent identity and position:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxy (-OH) groups, reducing electron density at the carbonyl carbon and slowing nucleophilic addition reactions .
- Solubility and Reactivity: The hydroxyl group in 5'-fluoro-2'-hydroxyacetophenone significantly increases solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic trifluoromethoxy group .
Reactivity in Reduction Reactions
Evidence from EDAB-mediated reductions (Table 1, ) indicates that aldehydes (e.g., benzaldehyde) are reduced faster than ketones due to lower steric hindrance and higher electrophilicity . For acetophenone derivatives:
- Electron-withdrawing substituents (e.g., -OCF₃, -F) further deactivate the carbonyl group, reducing reduction rates. For example, this compound is expected to exhibit slower reduction kinetics compared to 3'-methoxy analogs .
- Steric Effects : Bulkier substituents (e.g., -OCF₃ vs. -OCH₃) may hinder access to the carbonyl group, further lowering reactivity .
Biological Activity
3'-Fluoro-5'-(trifluoromethoxy)acetophenone is a fluorinated acetophenone derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both fluoro and trifluoromethoxy groups, may exhibit unique pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C9H6F4O2
- CAS Number : 1352999-53-1
- Molecular Weight : 224.14 g/mol
The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound.
Antimicrobial Activity
Research indicates that fluorinated compounds often display enhanced antimicrobial properties. For instance, studies on related acetophenone derivatives have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The introduction of trifluoromethyl groups has been associated with increased potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Nitrofurantoin | Antibacterial | 12.5 - 25 |
| Trifluoromethyl-benzimidazole | Antibacterial | 12.5 - 25 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis through the activation of caspases, similar to other acetophenone derivatives .
Case Study : In vitro studies on human cancer cell lines demonstrated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism appears to involve disruption of cellular signaling pathways leading to programmed cell death .
Anti-inflammatory Properties
Fluorinated compounds are also known for their anti-inflammatory activities. The presence of the trifluoromethoxy group in particular has been implicated in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The unique electronic properties imparted by the fluorine atoms enhance binding affinity to these targets, which may explain the observed biological effects.
Safety and Toxicology
According to safety data sheets, this compound is classified as causing skin irritation and serious eye irritation upon exposure. It is important for researchers handling this compound to adhere to safety protocols to mitigate any health risks .
Q & A
Basic: What are the optimal synthetic routes for 3'-Fluoro-5'-(trifluoromethoxy)acetophenone to ensure high yield and purity?
Methodological Answer:
The synthesis of fluorinated acetophenones typically involves Friedel-Crafts acylation or halogen-directed cross-coupling. For this compound:
- Step 1: Start with a fluorinated benzene derivative (e.g., 3-fluoro-5-(trifluoromethoxy)benzene) and introduce an acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2: Optimize reaction temperature (0–5°C) to minimize side reactions from the electron-withdrawing trifluoromethoxy group, which can deactivate the aromatic ring .
- Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) to isolate the product. Confirm purity via GC-MS (>98%) and ¹⁹F NMR to verify substituent positions .
Basic: How do the fluorine and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 3'-fluoro and 5'-trifluoromethoxy groups are strong electron-withdrawing substituents (EWGs):
- Steric Effects: The trifluoromethoxy group at the 5'-position creates steric hindrance, limiting nucleophilic attack at the para position.
- Electronic Effects: EWGs reduce electron density on the aromatic ring, directing electrophilic substitution to the meta position (relative to fluorine). This is critical for designing Suzuki-Miyaura couplings; use Pd(PPh₃)₄ and arylboronic acids with electron-donating groups to enhance reactivity .
- Stability: Fluorine’s inductive effect increases thermal stability, enabling reactions at higher temperatures (e.g., 80–100°C) without decomposition .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the acetyl group (δ ~2.6 ppm in ¹H; δ ~200 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm).
- ¹⁹F NMR: Confirm fluorine environments (δ ~-60 ppm for CF₃O; δ ~-110 ppm for aromatic F) .
- GC-MS: Verify molecular ion [M⁺] at m/z 236 and fragmentation patterns (e.g., loss of COCH₃).
- XRD: Resolve crystallographic ambiguities caused by fluorine’s low electron density .
Advanced: How can regioselectivity challenges be addressed during functionalization of the acetophenone core?
Methodological Answer:
Regioselectivity is influenced by competing EWGs. Strategies include:
- Protecting Groups: Temporarily block the trifluoromethoxy group using silyl ethers (e.g., TBSCl) to direct reactions to the fluorine-adjacent position .
- Directed Ortho-Metalation (DoM): Use LiTMP (lithium tetramethylpiperidide) to deprotonate the position ortho to fluorine, enabling selective alkylation .
- Computational Guidance: Pre-screen reaction pathways using DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for competing pathways .
Advanced: What computational models best predict the compound’s interaction with biological targets (e.g., enzyme active sites)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the trifluoromethoxy group and hydrophobic enzyme pockets.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carbonyl group and catalytic residues (e.g., serine proteases) .
- QSAR: Corrogate substituent effects (Hammett σ values: F = +0.43, CF₃O = +0.35) with inhibitory activity to optimize pharmacophore design .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
Methodological Answer:
- 2D NMR: Perform NOESY to distinguish between rotational isomers caused by the trifluoromethoxy group’s conformational flexibility. Cross-peaks between the acetyl methyl and aromatic protons indicate dominant rotamers .
- Variable-Temperature NMR: Cool samples to -40°C to slow rotation and split overlapping signals .
- Synchrotron XRD: Resolve crystallographic disorder by collecting high-resolution data (λ = 0.7 Å) to confirm substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
